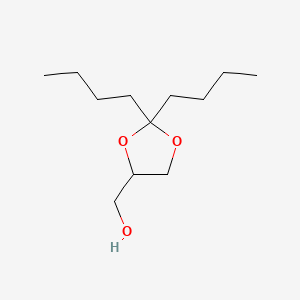

2,2-Dibutyl-1,3-dioxolane-4-methanol

Description

2,2-Dibutyl-1,3-dioxolane-4-methanol is a 1,3-dioxolane derivative featuring two butyl groups at the 2-position and a hydroxymethyl group at the 4-position of the heterocyclic ring. The compound’s structure suggests increased lipophilicity compared to smaller analogs due to the longer alkyl chains, which may influence solubility, reactivity, and industrial utility .

Properties

CAS No. |

5694-78-0 |

|---|---|

Molecular Formula |

C12H24O3 |

Molecular Weight |

216.32 g/mol |

IUPAC Name |

(2,2-dibutyl-1,3-dioxolan-4-yl)methanol |

InChI |

InChI=1S/C12H24O3/c1-3-5-7-12(8-6-4-2)14-10-11(9-13)15-12/h11,13H,3-10H2,1-2H3 |

InChI Key |

LBLQNULZTHESCY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(OCC(O1)CO)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibutyl-1,3-dioxolane-4-methanol typically involves the reaction of butyraldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions usually include:

Temperature: 60-80°C

Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid

Solvent: Toluene or other non-polar solvents

Industrial Production Methods

In an industrial setting, the production of 2,2-Dibutyl-1,3-dioxolane-4-methanol may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be advantageous for easier separation and recycling of the catalyst.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibutyl-1,3-dioxolane-4-methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The dioxolane ring can be reduced to form diols.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).

Major Products

Oxidation: Formation of 2,2-Dibutyl-1,3-dioxolane-4-one.

Reduction: Formation of 2,2-Dibutyl-1,3-diol.

Substitution: Formation of 2,2-Dibutyl-1,3-dioxolane-4-chloride or 2,2-Dibutyl-1,3-dioxolane-4-bromide.

Scientific Research Applications

2,2-Dibutyl-1,3-dioxolane-4-methanol has various applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for diols.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Used as a solvent and intermediate in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dibutyl-1,3-dioxolane-4-methanol involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring can act as a hydrogen bond donor or acceptor, facilitating interactions with biological macromolecules. The butyl groups may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol)

- Structure : Two methyl groups at the 2-position.

- Physical Properties :

- Applications :

- Synthesis : Acid-catalyzed ketalization of glycerol and acetone .

2-Isobutyl-2-methyl-1,3-dioxolane-4-methanol

- Structure : Branched isobutyl and methyl substituents.

- Physical Properties :

2-(1-Iodoethyl)-1,3-dioxolane-4-methanol

- Structure : Iodoethyl group introduces halogen reactivity.

- Properties: Density: 1.797 g/cm³ . Potential use in cross-coupling reactions or radiopharmaceuticals.

2-Phenyl-1,3-dioxolane-4-methanol

- Structure : Aromatic phenyl group.

- Properties: Increased electronic complexity due to aromaticity. Limited studies on applications, though benzene derivatives often exhibit biological activity .

Stability and Reactivity

Data Tables

Table 1. Physicochemical Comparison of 1,3-Dioxolane Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.